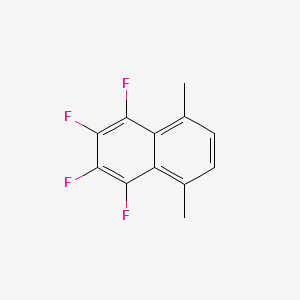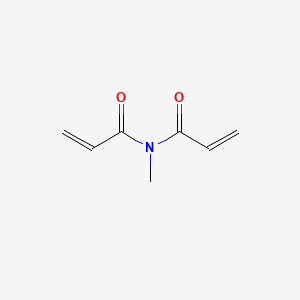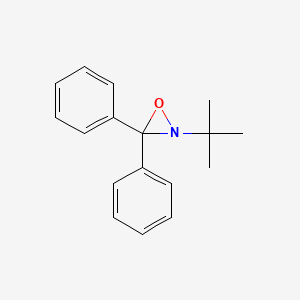
Phenyl 2,4-dimethylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 2,4-dimethylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates It consists of a phenyl group attached to a 2,4-dimethylbenzene-1-sulfonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl 2,4-dimethylbenzene-1-sulfonate can be synthesized through several methods. One common approach involves the sulfonation of 2,4-dimethylbenzene (also known as xylene) with sulfur trioxide or chlorosulfonic acid, followed by the reaction with phenol to form the desired sulfonate ester. The reaction conditions typically include controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation reactors where 2,4-dimethylbenzene is treated with sulfur trioxide or chlorosulfonic acid. The resulting sulfonic acid is then esterified with phenol under controlled conditions to produce the final compound. The process may include purification steps such as distillation or crystallization to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl 2,4-dimethylbenzene-1-sulfonate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Aromatic Substitution: The sulfonate group can be displaced by nucleophiles under specific conditions, leading to the formation of substituted aromatic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom or the aromatic ring.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used under acidic conditions.
Nucleophilic Aromatic Substitution: Strong nucleophiles like hydroxide ions or amines are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro-substituted derivatives, while nucleophilic substitution can produce various substituted aromatic compounds.
Applications De Recherche Scientifique
Phenyl 2,4-dimethylbenzene-1-sulfonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phenyl 2,4-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The aromatic ring provides stability and allows for interactions with other molecules, contributing to its overall effects.
Comparaison Avec Des Composés Similaires
Phenyl 2,4-dimethylbenzene-1-sulfonate can be compared with other similar compounds, such as:
Phenyl 2,4-dimethylbenzene-1-carboxylate: Similar structure but with a carboxylate group instead of a sulfonate group.
Phenyl 2,4-dimethylbenzene-1-phosphate: Contains a phosphate group, leading to different chemical properties and reactivity.
Phenyl 2,4-dimethylbenzene-1-sulfate: Similar to the sulfonate but with a sulfate group, affecting its solubility and reactivity.
Propriétés
Numéro CAS |
41480-00-6 |
|---|---|
Formule moléculaire |
C14H14O3S |
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
phenyl 2,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C14H14O3S/c1-11-8-9-14(12(2)10-11)18(15,16)17-13-6-4-3-5-7-13/h3-10H,1-2H3 |
Clé InChI |
RVZPNKMMVPCXBG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)S(=O)(=O)OC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


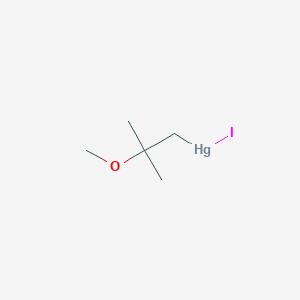
![Ethyl [(1,3-benzothiazol-2-yl)carbamothioyl]carbamate](/img/structure/B14660804.png)
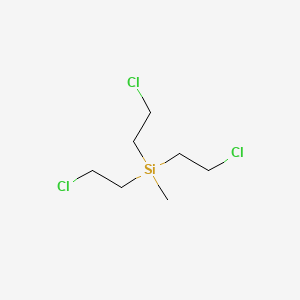
![1-[(4-Chlorophenyl)methylidene]-1H-indene](/img/structure/B14660823.png)
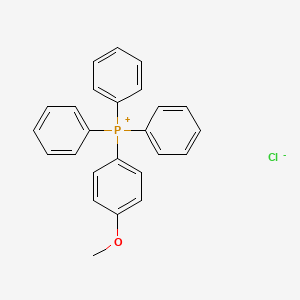
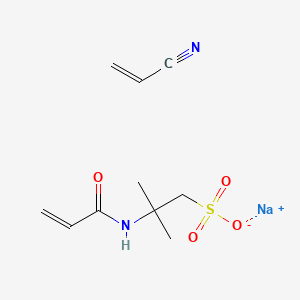
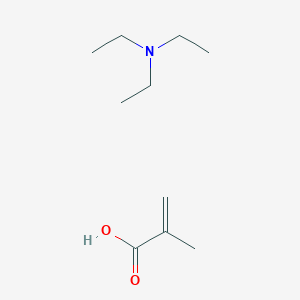
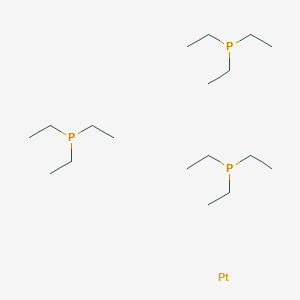
![4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one](/img/structure/B14660864.png)
